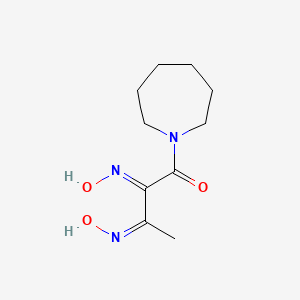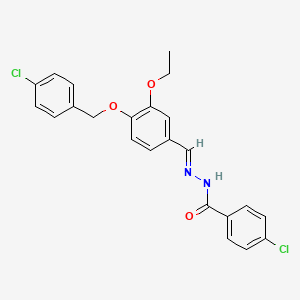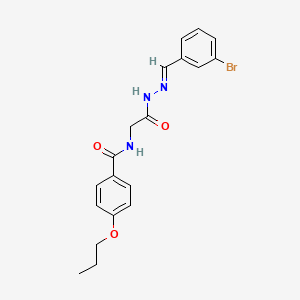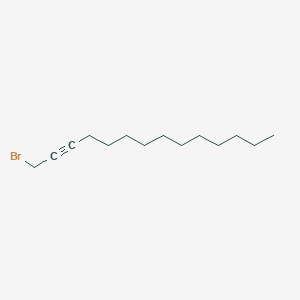
1-Bromotetradec-2-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromotetradec-2-yne, also known by its chemical formula C14H25Br , is an organic compound with the following structure:
CH3(CH2)10C≡CBr
It belongs to the class of alkynes, characterized by a carbon-carbon triple bond. The bromine atom is attached to the second carbon from the terminal alkyne group.
Méthodes De Préparation
-
Synthetic Routes
- One common synthetic route involves the reaction of 1-tetradecyne (a terminal alkyne) with hydrogen bromide (HBr) in the presence of a suitable solvent (such as acetic acid or tetrahydrofuran). The reaction proceeds via electrophilic addition of HBr across the triple bond, resulting in the formation of 1-bromotetradec-2-yne.
- Another method involves the reaction of 1-tetradecyne with N-bromosuccinimide (NBS) in the presence of light or heat. NBS acts as a source of bromine radicals, which add to the alkyne to form the desired product.
-
Industrial Production
- Industrial-scale production of this compound typically involves the use of the HBr addition method due to its simplicity and efficiency.
Analyse Des Réactions Chimiques
1-Bromotetradec-2-yne undergoes various chemical reactions:
Hydrogenation: The triple bond can be reduced to a double bond using hydrogen gas (H₂) and a suitable catalyst (e.g., palladium on carbon). This yields tetradec-2-ene.
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (such as azides, amines, or thiols) to form new compounds.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can convert the alkyne to a carboxylic acid or other functional groups.
Applications De Recherche Scientifique
1-Bromotetradec-2-yne finds applications in:
Chemical Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Lipid Research: Its alkynyl group is useful for studying lipid metabolism and lipid-protein interactions.
Bioorthogonal Chemistry: Researchers use it as a bioorthogonal handle for labeling biomolecules in living systems.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For example:
- In lipid research, it can be incorporated into lipid structures to study membrane dynamics.
- In bioorthogonal chemistry, it selectively reacts with azide-functionalized molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Comparaison Avec Des Composés Similaires
1-Bromotetradec-2-yne is unique due to its terminal alkyne functionality combined with the bromine substituent. Similar compounds include other alkynes and halogenated derivatives, but few possess this specific combination.
Propriétés
Numéro CAS |
40924-12-7 |
|---|---|
Formule moléculaire |
C14H25Br |
Poids moléculaire |
273.25 g/mol |
Nom IUPAC |
1-bromotetradec-2-yne |
InChI |
InChI=1S/C14H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-11,14H2,1H3 |
Clé InChI |
HRTKKLSAABNDEL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC#CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12006756.png)


![methyl (2E)-5-(4-fluorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006775.png)
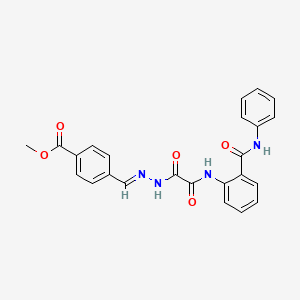
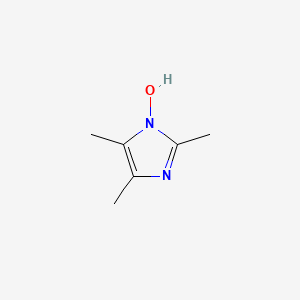
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12006810.png)
![N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide](/img/structure/B12006820.png)
![N'-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B12006827.png)


